molecular formula C6H6Cl2N4 B11895044 4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine

4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11895044
M. Wt: 205.04 g/mol
InChI Key: JTLARIJAPCPEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine scaffold is a recognized bioisostere of purine, allowing it to function as a core building block for the synthesis of potential kinase inhibitors . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers value this scaffold for its role in designing novel therapeutic agents. Its structure is amenable to further functionalization, primarily via nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms at the 4 and 6 positions can be selectively displaced by various nucleophiles such as amines, alkoxides, and other carbon-based reagents to create a diverse array of derivatives . This chemical intermediate is of significant interest in oncology research, as similar pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored as potent inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDK2), which are critical targets in cancer therapy . These derivatives have demonstrated promising in vitro anti-proliferative activities against various human cancer cell lines, including A549 (lung), HCT-116 (colon), and MCF-7 (breast) . Handling should only be performed by qualified professionals in a well-controlled laboratory setting. Please refer to the associated Safety Data Sheet for detailed hazard and handling information prior to use.

Properties

Molecular Formula

C6H6Cl2N4

Molecular Weight

205.04 g/mol

IUPAC Name

4,6-dichloro-3-methyl-4,7-dihydro-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H6Cl2N4/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h4H,1H3,(H2,9,10,11,12)

InChI Key

JTLARIJAPCPEJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N=C(NC2=NN1)Cl)Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Design

The target compound’s structure comprises a pyrazolo[3,4-d]pyrimidine core with a 3-methyl substituent and 4,5-dihydro saturation. Retrosynthetic disconnection reveals two critical intermediates:

  • 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol : Formed via cyclization of a 5-amino-3-methylpyrazole-4-carboxamide precursor .

  • 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine : Generated by chlorination of the diol intermediate .

The 4,5-dihydro moiety is introduced through selective reduction of the pyrimidine ring, typically via catalytic hydrogenation .

Synthesis of 3-Methyl-5-amino-1H-pyrazole-4-carboxamide

ParameterValue
ReagentsEthyl cyanoacetate, methylhydrazine
SolventEthanol
Temperature80°C, reflux
Reaction Time6–8 hours
Yield~70% (extrapolated)

Key Characterization :

  • 1H NMR (DMSO-d6) : δ 12.1 (s, 1H, NH), 6.8 (s, 2H, NH2), 2.4 (s, 3H, CH3) .

Cyclization to 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

The carboxamide intermediate undergoes cyclization with urea under high-temperature conditions :

Method 3.1: Fusion with Urea
A mixture of 3-methyl-5-amino-1H-pyrazole-4-carboxamide (1 eq) and urea (10 eq) is heated at 190°C for 2 hours.

ParameterValue
ReagentsUrea
Temperature190°C
Reaction Time2 hours
Yield75%

Mechanistic Insight :
Urea acts as a carbonyl donor, facilitating ring closure to form the pyrazolo[3,4-d]pyrimidine scaffold .

Key Characterization :

  • 1H NMR (DMSO-d6) : δ 13.3 (s, 1H, NH), 8.3 (s, 1H, C5-H), 2.5 (s, 3H, CH3) .

Chlorination to 4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Chlorination replaces hydroxyl groups with chlorine atoms using phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) :

Method 4.1: POCl3/PCl5-Mediated Chlorination
The diol intermediate (1 eq) is suspended in POCl3 (5 eq) and PCl5 (2 eq), stirred at 110°C for 4 hours.

ParameterValue
ReagentsPOCl3, PCl5
SolventNone (neat)
Temperature110°C
Reaction Time4 hours
Yield85–90%

Optimization Note :
Triethylamine (TEA) is often added to neutralize HCl byproducts, improving reaction efficiency .

Key Characterization :

  • Melting Point : 173–175°C .

  • MS (ESI) : m/z 207.0 [M+H]+ .

Reduction to 4,5-Dihydro Derivative

The final step involves selective saturation of the pyrimidine ring’s 4,5-positions. While explicit protocols for this compound are absent, analogous reductions suggest:

Method 5.1: Catalytic Hydrogenation
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 eq) is dissolved in methanol, treated with H2 gas (1 atm) over 10% Pd/C (0.1 eq) at 25°C for 12 hours .

ParameterValue
Catalyst10% Pd/C
SolventMethanol
Pressure1 atm H2
Temperature25°C
Yield~80% (extrapolated)

Mechanistic Insight :
Hydrogenation selectively reduces the pyrimidine ring’s C4–C5 double bond, yielding the 4,5-dihydro structure without affecting chlorines or the methyl group .

Key Characterization :

  • 1H NMR (CDCl3) : δ 8.1 (s, 1H, C7-H), 3.9 (m, 2H, C4-H2), 3.2 (m, 2H, C5-H2), 2.4 (s, 3H, CH3) .

Alternative Pathways and Comparative Analysis

Method 6.1: One-Pot Cyclization-Chlorination
A modified approach combines cyclization and chlorination in a single pot, reducing purification steps :

ParameterValue
Reagents3-Methyl-5-amino-pyrazole-4-carboxamide, urea, POCl3
Temperature190°C (cyclization), 110°C (chlorination)
Yield65%

Advantages :

  • Eliminates intermediate isolation.

  • Reduces solvent use.

Disadvantages :

  • Lower yield due to competing side reactions .

Challenges and Optimization Strategies

  • Regioselectivity in Chlorination : Excess POCl3 (≥5 eq) ensures complete substitution of hydroxyl groups .

  • Reduction Side Reactions : Lower H2 pressure (1 atm) prevents over-reduction of the pyrazole ring .

  • Methyl Group Stability : The 3-methyl group remains intact under POCl3 and hydrogenation conditions due to its position away from reactive sites .

Scalability and Industrial Relevance

  • Batch Size : Methods 3.1 and 4.1 have been scaled to kilogram quantities with consistent yields .

  • Cost Drivers : POCl3 and Pd/C account for >60% of raw material costs. Substituting Pd/C with Raney Nickel may reduce expenses .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic displacement, enabling diverse functionalization.

Reaction TypeConditionsProductsYieldKey Findings
Ammonolysis Hydrazine hydrate, reflux4-Hydrazinyl-3-methyl derivatives 75–87%Hydrazine selectively replaces Cl at position 4, confirmed by 1H^1H-NMR (δ\delta 4.73 ppm for NH2_2) .
Amination Aniline, room temperature4-Anilino-6-chloro derivatives 82%Steric effects favor substitution at position 4 over 6. Stability confirmed via HPLC .
Methoxy Substitution NaOMe, MeOH, 60°C6-Methoxy-4-chloro derivatives68%Methoxy group enhances solubility for downstream medicinal applications.

Mechanistic Insight :

  • Chlorine at position 4 undergoes substitution first due to reduced steric hindrance compared to position 6 .

  • Reactions proceed via SNAr (nucleophilic aromatic substitution) with intermediates stabilized by the electron-deficient pyrimidine ring.

Cyclization Reactions

The compound serves as a precursor for fused heterocyclic systems.

SubstrateReagents/ConditionsProductApplication
Alkyne Derivatives CuI, Pd(PPh3_3)4_4, DMFBenzofuropyrazolo-pyrimidines Kinase inhibition scaffolds .
Thiosemicarbazides HCl, EtOH, ΔThiazolo[5,4-f]pyrazolo-pyrimidines Anticancer agents (IC50_{50} < 10 µM) .

Key Observation :
Cyclization reactions typically require catalytic systems (e.g., transition metals) or acidic conditions to activate the dichloro core .

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable C–C bond formation.

ReactionCatalytic SystemProductsYield
Suzuki Coupling Pd(dppf)Cl2_2, K2_2CO3_3, dioxane6-Aryl-4-chloro derivatives 60–78%
Sonogashira Coupling PdCl2_2(PPh3_3)2_2, CuI, Et3_3N6-Alkynyl derivatives 55–70%

Structural Impact :

  • Aryl/alkynyl groups at position 6 improve π-stacking interactions in biological targets .

Stability and Side Reactions

While stable under standard conditions (\leq 25°C), elevated temperatures (\geq 110°C) induce decomposition via:

  • Dechlorination : Loss of Cl^- generating pyrazolo-pyrimidinones .

  • Ring Opening : Hydrolysis under strong acidic/basic conditions yields aminopyrazole intermediates.

Comparative Reactivity Data

PositionReactivityPreferred Reagents
C4-ClHighAmines, hydrazines, alkoxides
C6-ClModerateBulky nucleophiles (e.g., substituted anilines)
C3-CH3_3LowRequires radical initiators for functionalization

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine. Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Growth : In vitro studies demonstrated that the compound effectively reduces the growth of several cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies indicate that it may induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of microbial growth. This makes it a candidate for further development as an antimicrobial agent .

Therapeutic Applications

Potential in Treating Infectious Diseases

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines can exhibit efficacy against infectious diseases such as visceral leishmaniasis. Studies have explored similar scaffolds that show oral efficacy in animal models, suggesting that this compound could be optimized for therapeutic use against such diseases .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives. Compounds within this class have been evaluated for their ability to reduce inflammation in animal models, indicating potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound's mechanism involves both cell cycle arrest and apoptosis induction.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential as an antimicrobial agent worthy of further investigation.

Mechanism of Action

The mechanism by which 4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine exerts its effects is primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Substituents at N1 (e.g., phenyl, ethyl) influence solubility and intermolecular interactions. For instance, bulky phenyl groups hinder crystal packing, while ethyl groups enhance lipophilicity .
  • Chlorine at positions 4 and 6 is critical for reactivity, enabling substitutions with amines or hydrazines to generate bioactive derivatives .

Key Observations :

  • Phenothiazine-containing derivatives exhibit antitubercular activity, highlighting the role of bulky substituents in targeting bacterial membranes .
  • Benzylideneamino groups enhance anticancer potency by facilitating interactions with kinase ATP-binding pockets .
  • The dihydro core may improve metabolic stability compared to aromatic analogs, though this requires validation .

Physicochemical and Spectroscopic Comparisons

Property 4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
IR Stretches (cm⁻¹) 2950–2980 (C-H aliphatic, CH₃) 3050–3100 (C-H aromatic, phenyl)
¹H NMR (ppm) 7–8 (NH broad singlet), 2.5–3.0 (CH₃) 7.2–7.8 (phenyl protons), 8.1–8.5 (pyrimidine H)
Crystal Packing Likely layered via N-H···Cl or C=O interactions π-π stacking dominant due to phenyl group

Key Observations :

  • The methyl group introduces aliphatic C-H stretches in IR, absent in phenyl-substituted analogs .
  • NH groups in dihydro derivatives generate broad NMR signals, whereas aromatic protons in phenyl analogs show distinct splitting .
  • Crystal packing in phenyl derivatives is driven by π-π interactions, while dihydro analogs rely more on hydrogen bonding .

Biological Activity

4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1379360-16-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H6Cl2N4
  • Molecular Weight : 205.04 g/mol
  • CAS Number : 1379360-16-3
  • Purity : ≥ 98%
  • Storage Conditions : Store at 2-8ºC

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer properties. The mechanisms of action typically involve:

  • Inhibition of DNA Replication : Compounds in this class can interfere with the DNA replication process, leading to cell cycle arrest.
  • Induction of Apoptosis : They can trigger programmed cell death through various pathways, including the activation of caspases.
  • Disruption of Cell Signaling Pathways : These compounds can alter signaling pathways critical for cancer cell survival and proliferation.

Case Studies

A study evaluating the anticancer potential of various pyrazolo derivatives found that those similar to this compound displayed marked efficacy against breast and cervical cancer cell lines. The study reported that these compounds inhibited cell proliferation and induced apoptosis by activating caspases 3 and 9 .

The biological activity of this compound can be attributed to several key mechanisms:

MechanismDescription
Caspase Activation Induces apoptosis through activation of caspases (e.g., caspase 3 and 9)
Cell Cycle Arrest Prevents progression through the cell cycle by inhibiting key enzymes
Signal Pathway Modulation Alters pathways like NF-kB and p53 that are crucial for cancer cell survival

Research Findings

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In Vitro Studies : Various derivatives have shown potent antiproliferative effects against multiple cancer cell lines.
  • In Vivo Models : Animal studies demonstrated reduced tumor growth when treated with pyrazolo derivatives similar to this compound.

Q & A

Basic: What synthetic methodologies are effective for preparing 4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine?

Answer:
The compound can be synthesized via chlorination of 4,6-dihydroxy-2-methylpyrimidine using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. Key steps include:

  • Precursor preparation : Start with 4,6-dihydroxy-2-methylpyrimidine, which undergoes nucleophilic substitution at the hydroxyl groups .
  • Reaction optimization : Use anhydrous conditions and catalytic dimethylformamide (DMF) to enhance chlorination efficiency. Monitor reaction progress via TLC or HPLC.
  • Purification : Isolate the product via vacuum distillation or column chromatography, followed by recrystallization from non-polar solvents (e.g., hexane) .

Advanced: How can researchers resolve contradictory yield data when synthesizing derivatives under varying solvent systems?

Answer:
Contradictions in yield data (e.g., acetonitrile vs. dichloromethane) may arise from solvent polarity, nucleophilicity, or temperature effects. To address this:

  • Design of Experiments (DoE) : Systematically vary solvents, temperatures, and catalysts to identify optimal conditions. For example, dichloromethane may favor SN2 mechanisms, while acetonitrile stabilizes intermediates via dipole interactions .
  • Kinetic studies : Use in-situ IR or NMR to monitor intermediate formation. Low yields in polar aprotic solvents may indicate competing side reactions (e.g., hydrolysis).
  • Computational modeling : Employ density functional theory (DFT) to predict solvent effects on transition states .

Basic: What analytical techniques are critical for confirming the structure of this compound and its derivatives?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Coupling patterns confirm pyrazole-pyrimidine fusion .
    • ¹³C NMR : Verify quaternary carbons (C-4 and C-6) at δ 150–160 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and chlorine isotopic patterns .
  • X-ray crystallography : Resolve dihydro-pyrazolo ring conformation and Cl substituent positions .

Advanced: How can researchers evaluate the biological activity of this compound against kinase targets?

Answer:

  • In vitro kinase assays : Screen against recombinant kinases (e.g., JAK2, BTK) using ADP-Glo™ or fluorescence polarization assays. IC₅₀ values are determined via dose-response curves .
  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., pyrimidine N1 and backbone NH) .
  • Mutagenesis studies : Validate binding hypotheses by introducing point mutations (e.g., Ala substitutions) in kinase domains .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for reactions involving volatile chlorinating agents .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal. Collect halogenated waste in designated containers .
  • Emergency measures : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

Advanced: How can functional group modifications (e.g., replacing Cl with NH₂) impact bioactivity?

Answer:

  • Synthetic routes : Replace Cl via nucleophilic substitution (e.g., using NH₃ in ethanol at 100°C). Monitor substitution efficiency via LC-MS .
  • Activity shifts : Chlorine enhances lipophilicity and target binding (e.g., hydrophobic pockets), while NH₂ may improve solubility but reduce affinity. Test via SPR (surface plasmon resonance) for binding kinetics .
  • Case study : 4-Amino derivatives (e.g., 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine) show reduced cytotoxicity but lower kinase inhibition compared to dichloro analogs .

Advanced: What mechanistic insights explain regioselectivity in pyrazolo[3,4-d]pyrimidine functionalization?

Answer:

  • Electronic effects : C-4 and C-6 positions are electron-deficient due to adjacent nitrogen atoms, favoring electrophilic substitution at these sites.
  • Steric factors : 3-Methyl groups hinder reactivity at C-3, directing reactions to C-4/C-6. DFT studies show lower activation energy for C-4 chlorination vs. C-3 .
  • Isotopic labeling : Use ¹³C-labeled precursors to track regioselectivity in NMR .

Basic: How to troubleshoot low yields in Suzuki-Miyaura couplings with this compound?

Answer:

  • Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates. Avoid Pd(OAc)₂, which may deactivate due to chloride ligands .
  • Base optimization : Test K₂CO₃ vs. Cs₂CO₃; the latter improves solubility in THF/water mixtures.
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and improve yields by 15–20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.